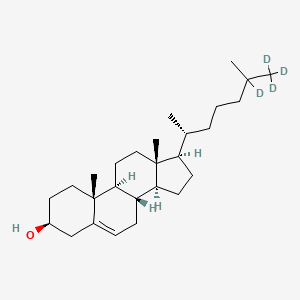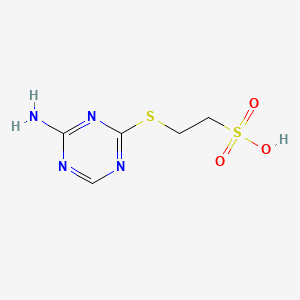
(R)-Carisbamate |A-D-O-Glucuronide
Vue d'ensemble
Description
(R)-Carisbamate |A-D-O-Glucuronide is a synthetic glucuronide derivative of the pharmaceutical compound carisbamate. It is an important compound in the field of medicinal chemistry, as it has been studied extensively for its potential therapeutic applications and has been used in laboratory experiments to investigate its biochemical and physiological effects.
Applications De Recherche Scientifique
Neuromodulator and Antiepileptic Properties
(R)-Carisbamate, known as RWJ-333369, is a novel neuromodulator extensively studied for its antiepileptic properties. Research highlights its efficacy across a broad range of rodent seizure models, with its potency being particularly significant at doses lower than those causing central nervous system (CNS) toxicity. Its exact mechanism of action remains unclear, but it shows promise in epilepsy treatment, particularly in partial onset seizures (Novak, Kelley, Zannikos, & Klein, 2011). Additional studies corroborate its inhibitory effects on excitatory synaptic transmission, particularly in the dentate gyrus of the hippocampus, which is crucial in epilepsy, especially temporal lobe epilepsy (TLE) (施建誠, 2008).
Metabolism and Excretion
Carisbamate undergoes extensive metabolism in humans, primarily through glucuronidation and oxidation of the aliphatic side chain. It shows nearly complete absorption and extensive metabolism, with unchanged drug being the only significant circulating species. The major biotransformation pathways include direct O-glucuronidation, accounting for a significant portion of the dose (Mannens et al., 2007).
Mechanisms of Action in Neurological Disorders
Investigations into carisbamate's mechanism of action reveal its role in modulating synaptic transmission. Studies indicate that carisbamate inhibits AMPA/NMDA receptor-mediated excitatory postsynaptic currents, suggesting a presynaptic mechanism in reducing glutamate transmission, which is vital for its antiepileptic action (Lee, Lee, Shih, & Liou, 2011).
Glucuronidation and Metabolic Pathways
Glucuronidation is a significant metabolic pathway for many pharmaceuticals, including carisbamate. This process involves the conjugation of drugs with glucuronic acid, leading to the formation of stable metabolites such as carbamate glucuronide. These metabolites play a crucial role in the clearance and elimination of drugs from mammalian systems (Schaefer, 2006).
Voltage-Gated Sodium Channel Inhibition
Carisbamate also demonstrates an inhibitory effect on voltage-gated sodium channels and action potential firing in rat hippocampal neurons. This property may contribute significantly to its antiepileptic activity, as seen in various clinical trials (Liu et al., 2009).
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1R)-2-carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO9/c16-7-4-2-1-3-6(7)8(5-24-15(17)23)25-14-11(20)9(18)10(19)12(26-14)13(21)22/h1-4,8-12,14,18-20H,5H2,(H2,17,23)(H,21,22)/t8-,9-,10-,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWAMNXFHLRQGF-WHUHBCJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](COC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747301 | |
| Record name | (1R)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Carisbamate |A-D-O-Glucuronide | |
CAS RN |
940279-83-4 | |
| Record name | R-382574 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940279834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-382574 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609LF4DDW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)
![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)
![2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine](/img/structure/B587558.png)





